molecular formula C8H6N2O3 B181781 2-Methyl-6-nitrobenzoxazole CAS No. 5683-43-2

2-Methyl-6-nitrobenzoxazole

Cat. No. B181781
CAS RN: 5683-43-2
M. Wt: 178.14 g/mol
InChI Key: DPVZLXWUFYMLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-nitrobenzoxazole is a chemical compound with the linear formula C8H6N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used as a flavoring agent .


Synthesis Analysis

Benzoxazole derivatives, including 2-Methyl-6-nitrobenzoxazole, can be synthesized using various methods. One approach involves the cyclization reactions of 2-aminophenols with β-diketones . Another method uses 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular formula of 2-Methyl-6-nitrobenzoxazole is C8H6N2O3 . Its molecular weight is 178.149 .


Physical And Chemical Properties Analysis

2-Methyl-6-nitrobenzoxazole has a melting point of 157-158°C and a predicted boiling point of 303.1±15.0 °C . Its predicted density is 1.395±0.06 g/cm3 . It is soluble in oils but insoluble in water .

Scientific Research Applications

Agricultural Applications

  • Growth and Development of Agricultural Plants : 2-Methyl-5-nitrobenzoxazole has been studied for its impact on the growth rate and development of agricultural plants. This research explores how these compounds affect seed germination, plant growth rate, and synthesis of vital substances in plants (Mukhtorov et al., 2019).

  • Fungicidal Activity : The fungicidal activity of 2-Methyl-5-nitrobenzoxazole and its derivatives was examined, showing high effectiveness against various types of fungal cultures. This research is crucial for agricultural production and the development of new fungicides (Ustinov et al., 2019).

Medical and Biological Applications

  • Anti-Leishmanial Activity : The synthesis and characterization of new nitroaromatic compounds, including 2-Methyl-6-nitrobenzoxazole derivatives, were analyzed for their potential as anti-leishmanial drugs. These compounds showed promising results against Leishmania infantum (Dias et al., 2015).

  • Antitubercular Agents : Certain derivatives of 2-Methyl-6-nitrobenzoxazole have been synthesized and evaluated for their in vitro antitubercular activity. This research is part of the efforts to find new treatments for tuberculosis (Foroumadi et al., 2004).

Chemical Research

  • Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of 2-Methyl-6-nitrobenzoxazole derivatives, examining their properties and potential applications in different fields, including their antimicrobial activities (Ekennia et al., 2017).

  • Analytical Applications : The electrochemical behavior and analytical applications of 2-Methyl-6-nitrobenzoxazole derivatives were studied, demonstrating their potential in various analytical methods (Álvarez-Lueje et al., 2009).

Safety And Hazards

2-Methyl-6-nitrobenzoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2-methyl-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZLXWUFYMLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205369
Record name 2-Methyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitrobenzoxazole

CAS RN

5683-43-2
Record name 2-Methyl-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5683-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-nitrobenzoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-nitrobenzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitrobenzoxazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitrobenzoxazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-nitrobenzoxazole
Reactant of Route 4
2-Methyl-6-nitrobenzoxazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-nitrobenzoxazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-nitrobenzoxazole

Citations

For This Compound
23
Citations
ALR Silva… - Journal of Physical Organic …, 2021 - Wiley Online Library
… [ 8-12 ] Hence, we describe a new experimental and computational energetic study on two benzoxazoles, ABO and 2-methyl-6-nitrobenzoxazole (MNBO), whose structures are shown …
Number of citations: 5 onlinelibrary.wiley.com
AO Fitton, RK Smalley - 2013 - books.google.com
Practical Heterocyclic Chemistry focuses on experiments, methodologies, processes, reactions, and transformations involved in practical heterocyclic chemistry. The manuscript first …
Number of citations: 147 books.google.com
CJ McElhinny Jr, AH Lewin, SW Mascarella… - Bioorganic & medicinal …, 2012 - Elsevier
… For 2-methyl-6-nitrobenzoxazole at 80 C the rate of hydrolysis has been found to be 10 −4 /s at pH 7, 10 −3 /s at pH 5, and 10 −2 /s at pH 3. While the rate is somewhat slower for the …
Number of citations: 61 www.sciencedirect.com
C Qu, Z Gao, Y Chen - Journal of Photochemistry and Photobiology A …, 2018 - Elsevier
… solvent, the crude 2-methyl-6-nitrobenzoxazole (pale solid, 8.80 g, 95% yield) was obtained for next step without purification. (b) To a solution of 2-methyl-6-nitrobenzoxazole (3.92 g, …
Number of citations: 1 www.sciencedirect.com
S Jogula, VS Krishna, N Meda, V Balraju, D Sriram - Bioorganic Chemistry, 2020 - Elsevier
… steps, in first step 2-Amino-5-nitrophenol (I) was treated with triethyl orthoacetate at reflux temperature as a neat reaction without any use of solvent gave 2-methyl-6-nitrobenzoxazole (II…
Number of citations: 7 www.sciencedirect.com
R Garner, EB Mullock, H Suschitzky - Journal of the Chemical Society …, 1966 - pubs.rsc.org
… In a typical example 9-nitrophenyl azide (I; R1 = NO,, R2 = H) decomposed in a hot mixture of polyphosphoric and acetic acid (1 : 1) to give a high yield of 2-methyl-6-nitrobenzoxazole (…
Number of citations: 6 pubs.rsc.org
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
The critical evaluation of a large body of the information on five-membered nitroazoles and nitrobenzazoles study by physical chemical methods – nuclear magnetic resonance (NMR), …
Number of citations: 3 link.springer.com
D Best, S Kujawa, HW Lam - Journal of the American Chemical …, 2012 - ACS Publications
… Interestingly, 2-methyl-6-nitrobenzoxazole was not a good substrate as the addition product formed initially underwent a second addition to imine 2a. The process is not limited to the …
Number of citations: 117 pubs.acs.org
K Anderson - 2021 - researchspace.auckland.ac.nz
This thesis describes the development of a novel indole to benzoxazole rearrangement enabled by CH borylation (Chapter 1) and synthetic studies towards the alkaloid violatinctamine (…
Number of citations: 0 researchspace.auckland.ac.nz
V Ceban - 2015 - eprints.soton.ac.uk
Asymmetric organocatalysis and organometallic catalysis are rapidly developing. The first catalytic process can be traced back in the XIX century. Since then, research in the field of …
Number of citations: 2 eprints.soton.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.